Product packaging for sodium (Z)-2-cyano-2-phenylethenolate(Cat. No.:)

sodium (Z)-2-cyano-2-phenylethenolate

Cat. No.: B12352445
M. Wt: 167.14 g/mol
InChI Key: YNXHBKKAYQSMIY-BXTVWIJMSA-M
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Description

Contextualization within Cyanovinyl Ether Chemistry

Cyanovinyl ethers are a class of organic compounds characterized by a cyano group and an ether linkage attached to a carbon-carbon double bond. These compounds are valuable synthetic intermediates due to the electron-withdrawing nature of the cyano group, which activates the double bond for various nucleophilic and cycloaddition reactions. researchgate.netrsc.org The (Z)-2-cyano-2-phenylethenolate anion can be considered a precursor to a specific type of cyanovinyl ether, where the oxygen is part of an enolate. The chemistry of cyanovinyl ethers has been explored in the synthesis of various heterocyclic compounds and as building blocks in medicinal chemistry. researchgate.net

Significance in Anionic Organic Intermediates Research

Anionic organic intermediates, such as enolates, are fundamental to carbon-carbon bond formation in organic synthesis. masterorganicchemistry.comwikipedia.org The (Z)-2-cyano-2-phenylethenolate anion is a particularly interesting example due to the presence of both a phenyl and a cyano group, which significantly influence its stability and reactivity. The cyano group provides strong resonance stabilization to the adjacent carbanion, making the corresponding α-proton more acidic and facilitating enolate formation. masterorganicchemistry.com Research into such stabilized anionic intermediates is crucial for developing new synthetic methodologies and understanding reaction mechanisms.

Overview of Stereochemical Considerations in Ethenolate Systems

The geometry of the double bond in ethenolates is a critical factor that dictates the stereochemical outcome of their subsequent reactions. wikipedia.org In the case of 2-cyano-2-phenylethenolate, both (E) and (Z) isomers are possible. The relative stability of these isomers and the stereoselectivity of their formation are influenced by factors such as the nature of the counterion (e.g., Na⁺), the solvent, and the reaction temperature. The Ireland model, while having some limitations, is often used to rationalize the stereoselectivity of enolate formation. wikipedia.org For many ketone enolates, the (Z)-isomer is the thermodynamically favored product. wikipedia.org

Historical Development and Current Research Landscape

The study of α-formylphenylacetonitrile and its enolate dates back to early investigations into the reactivity of active methylene (B1212753) compounds. The formylation of phenylacetonitrile (B145931), a key step in the synthesis of the parent compound, can be achieved through methods like the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgijpcbs.comyoutube.com This reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a substituted formamide (B127407) and phosphorus oxychloride to introduce a formyl group to an active methylene or an electron-rich aromatic compound. wikipedia.orgorganic-chemistry.orgijpcbs.com

Early work focused on understanding the tautomeric equilibrium between the keto (α-formylphenylacetonitrile) and enol (3-hydroxy-2-phenylacrylonitrile) forms. byjus.commasterorganicchemistry.comstackexchange.comlibretexts.org Current research often involves the use of related α-cyanostilbene derivatives, which are structurally similar to the (Z)-2-cyano-2-phenylethenolate anion, in materials science and medicinal chemistry. These compounds exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), and are being investigated for applications in sensors and bio-imaging. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6NNaO B12352445 sodium (Z)-2-cyano-2-phenylethenolate

Properties

Molecular Formula

C9H6NNaO

Molecular Weight

167.14 g/mol

IUPAC Name

sodium;(Z)-2-cyano-2-phenylethenolate

InChI

InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7+;

InChI Key

YNXHBKKAYQSMIY-BXTVWIJMSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=C[O-])C#N.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Z 2 Cyano 2 Phenylethenolate

Direct Synthesis Strategies from Precursors

Direct synthetic routes to sodium (Z)-2-cyano-2-phenylethenolate focus on constructing the core ethenolate structure with the correct stereochemistry in a minimal number of steps. These strategies often involve condensation reactions followed by in-situ or subsequent salt formation.

Condensation Reactions Leading to the Ethenolate System

The Knoevenagel condensation is a cornerstone reaction for the formation of the carbon-carbon double bond in the target structure. This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a base. In the context of synthesizing the precursor to this compound, benzaldehyde (B42025) is reacted with a reagent providing the cyano- and ethenolate functionalities.

A common approach involves the condensation of benzaldehyde with acetonitrile (B52724) in the presence of a base like potassium hydroxide (B78521). This reaction directly yields cinnamonitrile (B126248), which exists as a mixture of (E) and (Z) isomers. google.comorgsyn.org The initial deprotonation of acetonitrile by the base generates a nucleophilic carbanion that attacks the carbonyl group of benzaldehyde. Subsequent dehydration of the resulting cyanohydrin intermediate leads to the formation of the α,β-unsaturated nitrile. google.com

The reaction can be summarized as follows: Benzaldehyde + Acetonitrile --(Base)--> (E/Z)-Cinnamonitrile

While this method is direct, controlling the stereochemical outcome to favor the (Z)-isomer can be challenging under standard Knoevenagel conditions, which often yield the thermodynamically more stable (E)-isomer as the major product.

Base-Mediated Deprotonation and Salt Formation

The formation of the sodium salt is a critical step in obtaining the target compound. This is typically achieved through the deprotonation of a suitable precursor using a sodium base. For instance, if the synthesis proceeds through a cinnamonitrile intermediate, the acidic proton at the α-position can be removed by a strong base.

In a related context, the synthesis of α-phenylacetoacetonitrile involves the condensation of benzyl (B1604629) cyanide and ethyl acetate (B1210297) using sodium ethoxide, which directly yields a sodium salt intermediate. orgsyn.org This demonstrates the feasibility of forming a sodium salt of a nitrile-stabilized carbanion in a one-pot reaction.

A plausible direct route to this compound could involve the reaction of phenylacetonitrile (B145931) with a suitable one-carbon electrophile, such as ethyl formate (B1220265), in the presence of a sodium base like sodium ethoxide. This would constitute a Claisen-type condensation, directly forming the sodium enolate.

The proposed reaction is: Phenylacetonitrile + Ethyl Formate --(Sodium Ethoxide)--> this compound

The stereoselectivity of this reaction would need to be carefully controlled to ensure the formation of the desired (Z)-isomer.

Stereoselective Approaches for (Z)-Isomer Dominance

Achieving a high yield of the (Z)-isomer is a key challenge. While standard Knoevenagel conditions often favor the (E)-isomer, modifications to the reaction can influence the stereochemical outcome. One powerful method for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. The Still-Gennari modification of the HWE reaction is particularly relevant as it is known to favor the formation of (Z)-alkenes. rug.nlresearchgate.net

This approach would involve the reaction of benzaldehyde with a phosphonate (B1237965) reagent bearing a cyano group, such as diethyl cyanomethylphosphonate, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether. The use of electron-withdrawing groups on the phosphonate ester, a hallmark of the Still-Gennari protocol, accelerates the elimination of the oxaphosphetane intermediate in a manner that favors the kinetic (Z)-product. rug.nl

A potential reaction scheme is: Benzaldehyde + Diethyl cyanomethylphosphonate --(KHMDS, 18-crown-6)--> (Z)-Cinnamonitrile

Once the (Z)-cinnamonitrile is formed, subsequent deprotonation with a sodium base would yield the target this compound.

Indirect Preparative Routes

Indirect methods involve the synthesis of a related compound, which is then chemically transformed into the desired this compound. These routes can offer advantages in terms of starting material availability or stereochemical control.

Transformations of Related Phenylacetonitrile Derivatives

Phenylacetonitrile is a versatile starting material for the synthesis of various derivatives that can be converted to the target compound. For example, the ethylation of phenylacetonitrile can be achieved in the presence of sodium hydroxide and a phase-transfer catalyst. While not a direct route to the ethenolate, this demonstrates the reactivity of the benzylic position, which can be exploited for further functionalization.

A more direct transformation would be the acylation of the phenylacetonitrile carbanion. As mentioned in section 2.1.2, reaction with an acylating agent like ethyl formate in the presence of a sodium base could directly yield the sodium enolate.

Conversion from E-Isomers or Related Geometric Isomers

Given that many synthetic routes may produce the thermodynamically more stable (E)-isomer of cinnamonitrile or its derivatives, a key indirect method is the isomerization of the (E)-isomer to the desired (Z)-isomer.

Photochemical isomerization is a well-established technique for converting (E)-alkenes to their (Z)-counterparts. Irradiation of a solution of the (E)-isomer, often in the presence of a photosensitizer, can lead to the formation of a photostationary state enriched in the (Z)-isomer. For cinnamonitrile derivatives, visible-light photocatalysis using organocatalysts has been shown to effectively promote E-to-Z isomerization.

The general principle involves the excitation of the (E)-isomer to an excited state where rotation around the carbon-carbon double bond is facilitated. Relaxation back to the ground state can then lead to the formation of the (Z)-isomer.

Once the (Z)-isomer of the precursor (e.g., (Z)-cinnamonitrile) is obtained, subsequent treatment with a suitable sodium base would yield this compound.

Methodological Advancements in Ethenolate Synthesis

The stereoselective synthesis of ethenolates and their derivatives, particularly achieving high (Z) or (E) selectivity, is a significant area of research in modern organic chemistry. While the direct synthesis of this compound is not extensively detailed in readily available literature, advancements in related transformations provide insight into the methodologies that can be employed to control the stereochemical outcome of such syntheses. These advancements often rely on the careful selection of catalysts, reagents, and reaction conditions.

A primary route to the precursor of this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl 2-cyanoacetate, in the presence of a basic catalyst. wikipedia.orgnumberanalytics.com The initial product is an α,β-unsaturated system. While the Knoevenagel condensation is a powerful tool for C-C bond formation, controlling the stereoselectivity of the resulting alkene can be challenging. jmcs.org.mx The thermodynamically more stable (E)-isomer is often the major product. However, specific conditions and catalysts can influence the isomeric ratio. For instance, the choice of a weak base like piperidine (B6355638) or pyridine (B92270) is common, and the reaction solvent can also play a crucial role. wikipedia.orgnumberanalytics.com

Recent advancements in stereoselective synthesis have focused on catalyst-controlled reactions to favor the formation of the less stable (Z)-isomer. For related structures, such as β,β-disubstituted enesulfinamides, copper(I)-catalyzed silyl (B83357) conjugate addition has been shown to produce either (Z)- or (E)-isomers with high selectivity by simply changing the ligand associated with the copper catalyst. acs.org This highlights the potential of using transition metal catalysis to direct the stereochemical outcome in the synthesis of substituted ethenes.

Furthermore, nickel-catalyzed Z-selective alkene isomerization of related α-boryl substituted homoallylboronates has been developed, demonstrating that post-synthetic modification can be a viable strategy to obtain the desired (Z)-geometry. rsc.org Such isomerization techniques could potentially be applied to the product of a Knoevenagel condensation to enrich the (Z)-isomer before the final deprotonation step to form the sodium ethenolate.

The formation of the ethenolate itself from the precursor, such as ethyl 2-cyano-2-phenylacrylate, is typically achieved by deprotonation using a strong base. masterorganicchemistry.comlibretexts.org For the synthesis of a sodium ethenolate, bases like sodium hydride (NaH) or sodium amide (NaNH₂) in a non-hydroxylic solvent such as tetrahydrofuran (B95107) (THF) are suitable. libretexts.org The use of these strong bases ensures the complete conversion of the carbonyl compound to its enolate. libretexts.org

The table below summarizes various catalysts and conditions used in Knoevenagel condensations, which could be adapted for the synthesis of the precursor to this compound.

Catalyst/ReagentSubstratesSolventKey Features
Diisopropylethylammonium acetate (DIPEAc)Aldehydes and ethyl cyanoacetate (B8463686)-Efficient for cyanoacrylate synthesis with high yields. jmcs.org.mx
Piperidine2-Methoxybenzaldehyde and thiobarbituric acidEthanolLeads to the more stable Z-isomer upon equilibration. wikipedia.org
PyridineAcrolein and malonic acidPyridineDoebner modification, often accompanied by decarboxylation. wikipedia.org
Hafnium(IV) triflateDienedioic acid and diene diolsTolueneCatalyzes intermolecular cyclocondensation to form macrodiolides. mdpi.com

The following table outlines strong bases commonly used for the formation of enolates from carbonyl compounds.

BasepKaCommon SolventNotes
Sodium Hydride (NaH)>45Tetrahydrofuran (THF)Heterogeneous reaction, produces H₂ gas. libretexts.org
Sodium Amide (NaNH₂)34Tetrahydrofuran (THF)A very strong base for complete enolate formation. libretexts.org
Lithium Diisopropylamide (LDA)36Tetrahydrofuran (THF)Widely used soluble base for quantitative enolate formation. libretexts.org

Crystallographic and Solid State Structural Elucidation of Z 2 Cyano 2 Phenylethenolate Salts

Polymorphism and its Structural Implications:The study of polymorphism, the ability of a compound to exist in more than one crystal structure, inherently requires the characterization of at least one crystalline form. Without the foundational crystal structure, a discussion of potential polymorphs and their structural differences remains purely hypothetical.

Searches for closely related structures, such as other alkali metal salts of (Z)-2-cyano-2-phenylethenolate, also did not yield the necessary data to provide a comparative or inferential analysis that would meet the scientific rigor of the requested article.

Therefore, until the crystal structure of sodium (Z)-2-cyano-2-phenylethenolate is determined and made publicly available, the generation of the requested detailed article with the specified scientific accuracy and data tables is not feasible.

Advanced Spectroscopic Characterization Techniques for Z 2 Cyano 2 Phenylethenolate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For sodium (Z)-2-cyano-2-phenylethenolate, a combination of high-resolution solution-state and solid-state NMR techniques is indispensable.

High-resolution ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is the primary method for confirming the molecular structure of this compound. The anticipated chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing cyano group and the phenyl ring, along with the electron-donating enolate oxygen, create a distinct electronic distribution across the molecule.

The (Z)-stereochemistry of the double bond is a critical feature. In ¹H NMR, the vinylic proton is expected to appear in a specific region, and its chemical shift, along with the absence of a significant nuclear Overhauser effect (NOE) with the ortho-protons of the phenyl ring, would provide evidence for the assigned stereochemistry.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the olefinic carbons, the cyano carbon, and the carbons of the phenyl ring are diagnostic. Quaternary carbons, such as the one bearing the cyano group and the one attached to the oxygen atom, are typically observed as weaker signals. oregonstate.edu

Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonExpected Chemical Shift (ppm)Multiplicity
Vinylic H4.0 - 5.0Singlet
Phenyl H (ortho)7.2 - 7.5Multiplet
Phenyl H (meta)7.0 - 7.3Multiplet
Phenyl H (para)7.0 - 7.3Multiplet

Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonExpected Chemical Shift (ppm)
C=C-O⁻160 - 170
C=C-CN80 - 90
C≡N115 - 125
Phenyl C (ipso)135 - 145
Phenyl C (ortho)125 - 130
Phenyl C (meta)128 - 130
Phenyl C (para)120 - 125

To unambiguously assign all proton and carbon signals and to further confirm the (Z)-stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons of the phenyl ring and the vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons. For instance, the vinylic proton should show correlations to the ipso-carbon of the phenyl ring, the cyano carbon, and the other olefinic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining stereochemistry by identifying protons that are close in space. For the (Z)-isomer, a NOE correlation would be expected between the vinylic proton and the ortho-protons of the phenyl ring. The absence or weakness of this correlation would strongly support the assigned stereochemistry.

Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and intermolecular interactions in the solid state, where solution NMR techniques are not applicable. researchgate.net For an ionic compound like this compound, ssNMR can probe the local environment of the sodium cation and the conformation of the enolate anion in the crystal lattice.

Techniques such as Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. researchgate.net Cross-Polarization (CP) can be used to enhance the signals of low-abundance nuclei like ¹³C.

A key aspect of the ssNMR analysis of this compound would be ²³Na NMR . As a quadrupolar nucleus, the ²³Na NMR spectrum is highly sensitive to the symmetry of the coordination environment around the sodium ion. nih.govacs.org The quadrupolar coupling constant, determined from the ²³Na ssNMR spectrum, can provide insights into the nature of the ion pairing (e.g., contact ion pair vs. solvent-separated ion pair in the presence of residual solvent) and the coordination of the sodium ion by the enolate oxygen and potentially the cyano nitrogen. nih.govpascal-man.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them excellent tools for functional group identification and for studying intermolecular interactions.

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its constituent functional groups.

Cyano Group (C≡N): The stretching vibration of the cyano group is typically observed as a strong, sharp band in the region of 2200-2260 cm⁻¹. pascal-man.com Its exact position can be influenced by conjugation and the electronic nature of the substituents.

Enolate Moiety (C=C-O⁻): The delocalized enolate system gives rise to characteristic stretching vibrations. The C=C bond stretch is expected in the 1550-1650 cm⁻¹ region, while the C-O stretch will appear in the 1200-1300 cm⁻¹ range. These bands are often strong in the IR spectrum.

Phenyl Group (C₆H₅): The phenyl group exhibits several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring (typically a set of bands between 1450 and 1600 cm⁻¹), and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern of the ring.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
CyanoC≡N stretch2200 - 2260
EnolateC=C stretch1550 - 1650
EnolateC-O stretch1200 - 1300
PhenylC-H stretch3000 - 3100
PhenylC=C ring stretch1450 - 1600
PhenylC-H out-of-plane bend690 - 770

In the solid state, the vibrational frequencies of functional groups can be perturbed by intermolecular interactions, such as ion-pairing and potentially hydrogen bonding if protic impurities or water are present.

The strong electrostatic interaction between the negatively charged enolate oxygen and the sodium cation will significantly influence the frequency of the C-O stretching vibration. The extent of this interaction can be gauged by comparing the solid-state spectrum to a spectrum in a non-coordinating solvent.

Should hydrogen bonding occur, for instance with trace amounts of water, new broad bands would appear in the O-H stretching region (around 3200-3600 cm⁻¹). researchgate.netnih.govoregonstate.edu Furthermore, the vibrational modes of the groups involved in hydrogen bonding, such as the enolate C-O stretch, would likely experience shifts in their frequencies, providing evidence for these interactions. researchgate.netmdpi.com The analysis of these shifts can offer insights into the strength and nature of the intermolecular forces governing the solid-state structure. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is pivotal in elucidating the nature of the conjugated π-system in this compound. The electronic properties of this molecule are dominated by the interplay between the electron-donating phenolate (B1203915) group and the electron-withdrawing cyano group, mediated by the ethenolate backbone.

The UV-Vis absorption spectrum of a molecule like this compound is characterized by electronic transitions within its conjugated system. The extended π-system, which includes the phenyl ring, the C=C double bond, and the cyano group, gives rise to intense absorption bands, typically in the UV or visible region. These absorptions are primarily due to π → π* transitions. The presence of the electron-donating phenolate oxygen and the electron-withdrawing nitrile group creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) character in the electronic transitions.

In analogous systems, such as other donor-π-acceptor molecules, the lowest energy absorption band is often assigned to an ICT transition. For instance, in a closely related compound, (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chloride, the absorption spectrum displays multiple bands, with the lowest energy band (λmax) appearing at 396 nm in a DMSO solution, which is attributed to such charge-transfer phenomena. nih.gov It is reasonable to infer that this compound would exhibit similar characteristics, with a strong absorption band corresponding to the π → π* transition of the conjugated system, likely with significant ICT character.

The fluorescence spectrum provides complementary information about the excited state of the molecule. Following absorption of light, the molecule relaxes to the lowest vibrational level of the first excited state (S1) and can then return to the ground state (S0) by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The intensity and wavelength of the fluorescence are highly sensitive to the molecular environment and structure.

Table 1: Representative Electronic Transition Data for a Structurally Similar Conjugated System

Spectroscopic ParameterWavelength (nm)SolventTransition Type
Absorption (λmax) 396DMSOπ → π* (ICT)
Emission (λem) Not Reported--

Data is for the analogous compound (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chloride and is intended to be representative. nih.gov

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence bands of a substance in response to a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, as is common in push-pull systems like this compound.

In such systems, an increase in solvent polarity typically leads to a stabilization of the more polar state. If the excited state is more polar than the ground state (which is often the case for ICT compounds), an increase in solvent polarity will lower the energy of the excited state more than the ground state. This results in a red shift (bathochromic shift) of the absorption maximum.

Conversely, the effect on the emission spectrum can be even more pronounced. The excited molecule has time to reorient the surrounding solvent molecules before emission occurs, leading to a greater stabilization of the excited state and a more significant red shift in the fluorescence spectrum. The magnitude of this solvatochromic shift can provide valuable information about the change in dipole moment upon excitation.

Research on various cyano-substituted oligo(p-phenylene vinylene) derivatives has demonstrated prominent solvatochromic behavior in their fluorescence spectra, with significant bathochromic shifts observed as solvent polarity increases, confirming the strong ICT character of their excited states.

Table 2: Illustrative Solvatochromic Data for a Push-Pull Ethylene System

SolventPolarity Index (ET(30))Absorption λmax (nm)Emission λem (nm)
Toluene 33.9~400~450
Dichloromethane 41.1~415~490
Acetonitrile (B52724) 46.0~425~530

This data is hypothetical and illustrative of the expected trends for a solvatochromic compound like this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula for the detected ion.

For this compound, HRMS is the definitive method for confirming its molecular formula (C9H6NNaO). The technique would involve ionizing the sample, typically using a soft ionization method like electrospray ionization (ESI), to produce the intact molecular ion. In the case of this sodium salt, the analysis would likely be performed in positive ion mode to detect the [M+Na]+ ion, or more accurately in this case, the intact molecule which is already a sodium adduct. The experimentally measured m/z value would then be compared to the theoretically calculated exact mass.

Table 3: Theoretical HRMS Data for this compound

Ion FormulaCalculated Exact MassExpected m/z
[C9H6NNaO] 183.0374183.0374

The observation of an ion with an m/z value matching the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition and, by extension, the molecular weight of the compound. This is a critical step in the structural characterization of any newly synthesized or isolated chemical entity.

Theoretical and Computational Investigations of the (Z)-2-cyano-2-phenylethenolate Anion

While computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the properties of chemical compounds, a comprehensive search of scholarly databases and chemical repositories has not yielded specific research dedicated to the electronic and structural properties of this particular anion.

General principles of computational chemistry allow for the prediction of various parameters for a given molecule. For instance:

Quantum Chemical Calculations would typically be employed to understand the electronic nature of the anion. This would involve:

Molecular Orbital (MO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Charge Distribution and Electrostatic Potential Maps: These calculations would reveal how the negative charge is distributed across the anion, highlighting the most nucleophilic sites. The electrostatic potential map would visually represent the charge distribution, indicating regions susceptible to electrophilic attack.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) could provide insights into the nature of the chemical bonds within the anion, including degrees of ionic or covalent character and delocalization of electrons.

Density Functional Theory (DFT) Studies would be used for:

Geometry Optimization and Conformational Analysis: To determine the most stable three-dimensional structure of the (Z)-2-cyano-2-phenylethenolate anion. This involves calculating the potential energy surface to find the global minimum, which corresponds to the most stable conformer.

Prediction of Spectroscopic Parameters: DFT calculations can simulate various types of spectra. This includes predicting the chemical shifts for ¹H and ¹³C NMR spectroscopy, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. These predicted spectra can be invaluable for interpreting experimental data.

Without dedicated studies on the (Z)-2-cyano-2-phenylethenolate anion, it is not possible to provide specific data tables or detailed research findings as requested. The generation of scientifically accurate content for the outlined sections and subsections requires access to published computational results for this specific compound, which are currently unavailable.

Theoretical and Computational Investigations of the Z 2 Cyano 2 Phenylethenolate Anion

Density Functional Theory (DFT) Studies

Theoretical Studies of Z/E Isomerization Pathways and Barriers

The isomerization between the Z (Zusammen) and E (Entgegen) forms of the 2-cyano-2-phenylethenolate anion is a fundamental process that dictates the stereochemical outcome of reactions involving this intermediate. Theoretical studies are crucial for mapping the potential energy surface of this transformation and identifying the transition state and associated energy barrier.

The isomerization from the (Z)-anion to the (E)-anion involves rotation around the carbon-carbon double bond. For a typical alkene, this rotation is energetically prohibitive. However, in an anionic system like this ethenolate, the formal double bond has more single-bond character, lowering the rotational barrier. The presence of the phenyl and cyano groups, which can stabilize the negative charge through resonance and inductive effects, further influences this barrier.

Computational approaches, primarily using Density Functional Theory (DFT), are employed to model this process. The procedure involves:

Geometry Optimization: The ground state geometries of both the (Z) and (E) isomers are optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the two isomers. This transition state typically features a perpendicular arrangement of the p-orbitals of the two vinyl carbons. Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are used for this purpose.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The ground states will have all real (positive) frequencies, while the transition state is characterized by a single imaginary frequency corresponding to the rotational motion around the C=C bond.

Energy Barrier Calculation: The isomerization barrier is calculated as the difference in energy between the transition state and the ground state (Z)-isomer. The relative stability of the (E)-isomer is also determined.

While no specific studies on the 2-cyano-2-phenylethenolate anion are prominently available, research on similar systems like vinylidene-acetylene isomerization provides a template for how such investigations are conducted. nih.govmit.eduacs.org These studies reveal that even for simple systems, the dynamics can be complex, sometimes involving tunneling. nih.gov For the 2-cyano-2-phenylethenolate anion, the solvent is expected to play a significant role in stabilizing the charge and influencing the isomerization barrier.

Table 1: Illustrative Calculated Energies for Z/E Isomerization of a Substituted Ethenolate Anion This table is for illustrative purposes to show how data from such a study would be presented, as specific literature values for the target compound are not available.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
(Z)-anionB3LYP/6-311+G(d,p)0.00N/A
(E)-anionB3LYP/6-311+G(d,p)-1.25N/A
Transition StateB3LYP/6-311+G(d,p)+15.8-450i

Ab Initio Methods for High-Level Electronic Structure Calculations

To achieve high accuracy in the electronic structure and energetics of the (Z)-2-cyano-2-phenylethenolate anion, ab initio (from first principles) methods are employed. These methods solve the electronic Schrödinger equation without empirical parameters, offering a systematic way to approach chemical accuracy.

For a molecule with the complexity of the 2-cyano-2-phenylethenolate anion, a hierarchy of ab initio methods can be used:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative description of the electronic structure. It serves as a starting point for more advanced calculations.

Møller-Plesset Perturbation Theory (MP2, MP3, etc.): These methods add electron correlation to the HF theory, which is crucial for accurately describing the interactions within the molecule. Studies on related compounds like cyano formates have used MP2 level theory to determine conformational energies. researchgate.net

Coupled Cluster (CC) Theory (CCSD, CCSD(T)): Coupled cluster methods are considered the "gold standard" in quantum chemistry for their ability to provide highly accurate results for single-reference systems. CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) is often used to benchmark the accuracy of other methods.

Multireference Methods (CASSCF, CASPT2): If the anion exhibits significant multireference character (e.g., near-degeneracy of orbitals, particularly in the transition state for isomerization), single-reference methods like CCSD(T) may not be adequate. Multireference methods, which can describe the electronic structure as a combination of multiple determinants, would be necessary.

These high-level calculations can provide precise values for electron affinity, bond lengths, vibrational frequencies, and the isomerization energy barrier. For example, high-accuracy calculations on the vinylidene-acetylene system have refined the isomerization energy to within a very narrow uncertainty of ±0.15 kcal/mol. acs.org Such precision is vital for understanding reaction mechanisms and dynamics.

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of the sodium (Z)-2-cyano-2-phenylethenolate in a chemical reaction is almost always in a solvent. Molecular Dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and thermodynamics of molecules in the condensed phase.

In an MD simulation of this compound, the system would be set up with one or more ion pairs surrounded by a large number of solvent molecules (e.g., water, DMSO, THF) in a simulation box with periodic boundary conditions. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions.

MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange around the sodium cation and the phenylethenolate anion. This includes calculating radial distribution functions (RDFs) to determine the average distance and number of solvent molecules in the first and second solvation shells.

Ion Pairing: The degree to which the sodium cation and the enolate anion remain associated as a contact ion pair, a solvent-separated ion pair, or exist as free ions. The potential of mean force (PMF) can be calculated to understand the thermodynamics of ion association/dissociation.

Transport Properties: The diffusion coefficients of the ions and solvent molecules can be calculated, providing insight into their mobility.

For instance, MD simulations of simple aqueous sodium chloride solutions are routinely used to predict properties like density and ionic conductivity by analyzing the trajectories of all particles over time. nih.gov For the more complex (Z)-2-cyano-2-phenylethenolate anion, these simulations would reveal how the charge is distributed and shielded by the solvent, which in turn affects its nucleophilicity and the Z/E isomerization barrier.

Computational Design of Novel Derivatives or Reactivity

Computational chemistry is not only for analysis but also for design. The principles of theoretical chemistry can be applied to predict how modifications to the structure of the (Z)-2-cyano-2-phenylethenolate anion would alter its properties and reactivity. This is a key aspect of rational molecular design.

By systematically changing substituents on the phenyl ring, one could computationally screen for derivatives with desired characteristics. For example:

Tuning Electronic Properties: Adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring would alter the stability of the anion. DFT calculations could quantify these effects on the anion's energy and the Z/E isomerization barrier.

Modifying Reactivity: The nucleophilicity of the enolate can be tuned. Calculations of the Fukui function or the mapping of the electrostatic potential can identify the most nucleophilic sites on the anion and predict how they would change with substitution.

Designing for Specific Interactions: If the anion is intended to act as a ligand, computational methods can be used to design derivatives that optimize binding to a specific metal center.

This in silico design process can significantly accelerate the discovery of new reagents or catalysts by prioritizing the most promising candidates for synthesis and experimental validation.

Table 2: Illustrative Data from a Computational Screening of Substituted (Z)-2-cyano-2-phenylethenolate Anions This table is for illustrative purposes to show how data from such a study would be presented, as specific literature values for the target compound are not available.

Phenyl Substituent (para-)Hammett Parameter (σp)Calculated Relative Anion Stability (kcal/mol)Calculated Z→E Barrier (kcal/mol)
-N(CH₃)₂-0.83+2.518.2
-OCH₃-0.27+0.816.9
-H0.000.015.8
-Cl+0.23-1.514.7
-NO₂+0.78-4.113.1

Mechanistic Studies of Reactions Involving Z 2 Cyano 2 Phenylethenolate

Nucleophilic Reactivity and Regioselectivity

Sodium (Z)-2-cyano-2-phenylethenolate is a potent nucleophile, owing to the delocalization of the negative charge across the oxygen, the double bond, and the cyano group. This delocalization results in two primary nucleophilic centers: the oxygen and the α-carbon. The regioselectivity of its reactions with various electrophiles is a critical aspect of its synthetic utility.

Reaction with Electrophiles at Carbon and Oxygen Centers

The ambident nature of the (Z)-2-cyano-2-phenylethenolate anion allows it to react with electrophiles at either the oxygen or the carbon atom, leading to O-alkylation/acylation or C-alkylation/acylation products, respectively. The outcome of this competition is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion.

Reaction with Alkyl Halides: In reactions with alkyl halides, the principle of Hard and Soft Acids and Bases (HSAB) often governs the regioselectivity. The oxygen atom is a "hard" nucleophilic center, while the carbon atom is a "soft" center. Consequently, "hard" electrophiles, such as primary alkyl halides, tend to react preferentially at the oxygen atom, yielding the corresponding ether product via a Williamson-type ether synthesis. masterorganicchemistry.combyjus.com Conversely, "softer" electrophiles, like allylic or benzylic halides, may show a greater propensity for C-alkylation.

Reaction with Acyl Chlorides: Acyl chlorides, being hard electrophiles, typically react at the hard oxygen center of the ethenolate to give the corresponding enol ester. researchgate.net This reaction proceeds through a nucleophilic addition-elimination mechanism. researchgate.net

Reaction with Carbonyl Compounds: The reaction of this compound with aldehydes and ketones represents a classic nucleophilic addition to a carbonyl group. masterorganicchemistry.comchemguide.co.ukyoutube.comyoutube.comlibretexts.org The carbon atom of the ethenolate acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond. This aldol-type reaction is a powerful tool for constructing complex molecular frameworks. The initial product is an alkoxide, which is subsequently protonated during workup to yield the corresponding β-hydroxy nitrile.

Reaction with Epoxides: Epoxides, or oxiranes, are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to their inherent ring strain. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com The (Z)-2-cyano-2-phenylethenolate can attack one of the electrophilic carbon atoms of the epoxide ring. Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon atom in an SN2-like fashion, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

A summary of the expected regioselectivity is presented in the table below:

ElectrophilePredominant Site of AttackExpected Product Type
Primary Alkyl HalideOxygenEther
Acyl ChlorideOxygenEnol Ester
Aldehyde/KetoneCarbonβ-Hydroxy Nitrile
EpoxideCarbon (less substituted)γ-Hydroxy Nitrile

Elucidation of Reaction Pathways via Transition State Analysis

The regioselectivity and stereoselectivity of the reactions of (Z)-2-cyano-2-phenylethenolate can be rationalized by examining the transition states of the competing reaction pathways. Computational chemistry provides a powerful tool for modeling these transient structures and their corresponding energies. researchgate.netpku.edu.cnnih.govarxiv.org

For the C- vs. O-alkylation, transition state calculations would likely reveal that the transition state for O-alkylation with a hard electrophile is lower in energy than that for C-alkylation, and vice versa for a soft electrophile. Factors such as orbital overlap and electrostatic interactions play a crucial role in determining the stability of these transition states.

In the context of aldol-type additions, the geometry of the transition state is paramount in dictating the stereochemical outcome. The Zimmerman-Traxler model, for instance, proposes a chair-like six-membered transition state for the reaction of enolates with aldehydes, which can be used to predict the relative stereochemistry of the newly formed stereocenters. harvard.edu Computational analysis of these transition states can provide detailed insights into the bond-forming process and the origins of stereoselectivity. researchgate.net

Stereochemical Control and Diastereoselectivity in Bond-Forming Reactions

When (Z)-2-cyano-2-phenylethenolate reacts with a chiral electrophile or an electrophile that can generate a new stereocenter, the formation of diastereomers is possible. Understanding and controlling the diastereoselectivity of these reactions is a central theme in modern organic synthesis.

In aldol (B89426) reactions involving (Z)-enolates, such as the one derived from 2-cyano-2-phenylethenolate, the geometry of the enolate plays a crucial role in determining the stereochemistry of the product. According to the Zimmerman-Traxler model, (Z)-enolates generally lead to the formation of syn-aldol products. harvard.edumsu.eduyoutube.comlmu.de The relative orientation of the substituents on the enolate and the aldehyde in the chair-like transition state minimizes steric interactions, favoring the formation of one diastereomer over the other. msu.eduyoutube.com

The diastereoselectivity can be influenced by the choice of metal counter-ion, solvent, and temperature. For instance, the use of boron enolates often leads to higher levels of diastereoselectivity compared to lithium or sodium enolates due to the shorter metal-oxygen bond lengths, which result in a more organized and compact transition state. harvard.edu

Kinetics and Thermodynamics of Ethenolate-Mediated Processes

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. youtube.comlibretexts.orglibretexts.orgkhanacademy.orgyoutube.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy). libretexts.orgkhanacademy.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy). libretexts.orgyoutube.comkhanacademy.orgkhanacademy.orgyoutube.com

In the context of the C- vs. O-alkylation of (Z)-2-cyano-2-phenylethenolate, it is often observed that O-alkylation is the kinetically favored process, while C-alkylation leads to the more thermodynamically stable product. This is because the negative charge is more concentrated on the more electronegative oxygen atom, making it more readily available for initial attack. However, the resulting C-alkylated product, a substituted nitrile, is often thermodynamically more stable than the corresponding enol ether.

The following table summarizes the general conditions favoring kinetic or thermodynamic products:

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Base Strong, sterically hinderedWeaker, non-hindered
Solvent AproticProtic

Protonation and Derivatization Mechanisms

The protonation of the (Z)-2-cyano-2-phenylethenolate anion is a fundamental step that can lead to different products depending on the site of protonation. Protonation at the oxygen atom yields the corresponding enol, which would rapidly tautomerize to the more stable keto form, phenylacetonitrile (B145931). Protonation at the carbon atom directly yields phenylacetonitrile.

The derivatization of this compound through reactions with various electrophiles allows for the synthesis of a wide range of functionalized molecules. As discussed in section 6.1.1, alkylating and acylating agents can be used to introduce new groups at either the oxygen or carbon centers, leading to the formation of enol ethers, enol esters, and substituted nitriles.

Isomerization Mechanisms and Catalysis

The (Z)-geometry of the 2-cyano-2-phenylethenolate is generally the kinetically formed isomer upon deprotonation of phenylacetonitrile. However, under certain conditions, isomerization to the thermodynamically more stable (E)-isomer can occur. This isomerization can be promoted by thermal means, or through acid or base catalysis.

Photocatalysis has also emerged as a powerful tool for effecting E/Z isomerization, often allowing for the contra-thermodynamic conversion of the more stable isomer to the less stable one. nih.govnih.govnih.govmdpi.comresearchgate.net In a typical photocatalytic cycle, a photosensitizer absorbs light and transfers its energy to the alkene, promoting it to an excited triplet state. In this excited state, the barrier to rotation around the carbon-carbon double bond is significantly lowered, allowing for isomerization to occur before the molecule relaxes back to the ground state.

The mechanism of isomerization can also proceed through a nucleophilic addition-elimination pathway, particularly under basic conditions where trace amounts of the conjugate acid (phenylacetonitrile) may be present.

Chemical Transformations and Derivatization of the Z 2 Cyano 2 Phenylethenolate Scaffold

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the (Z)-2-cyano-2-phenylethenolate anion serves as a potent nucleophile in several such transformations. The delocalization of the negative charge across the oxygen, the alpha-carbon, and the cyano group stabilizes the anion while making the alpha-carbon a soft nucleophilic center.

Alkylation and Arylation Reactions

Enolates are well-established nucleophiles in alkylation reactions, proceeding via an SN2 mechanism with suitable alkyl halides. lumenlearning.comorganicchemistrytutor.com The (Z)-2-cyano-2-phenylethenolate anion is expected to react similarly, with the nucleophilic carbon attacking the electrophilic carbon of an alkyl halide to form a new carbon-carbon bond. organicchemistrytutor.com The choice of the alkylating agent is crucial; primary and benzylic halides are generally effective, while secondary and tertiary halides may lead to competing elimination reactions. lumenlearning.com The use of a strong, non-nucleophilic base is often important in enolate alkylations to ensure complete deprotonation of the starting material and avoid side reactions. organicchemistrytutor.com

Arylation of enolates is a more challenging transformation but can be achieved using activated aryl halides or through metal-catalyzed cross-coupling reactions. While specific examples for the arylation of sodium (Z)-2-cyano-2-phenylethenolate are not prevalent in the surveyed literature, the general principles of enolate arylation would apply.

Table 1: Illustrative Alkylation and Arylation Reactions of this compound

Alkylating/Arylating AgentProduct StructureProduct Name
Methyl Iodide2-cyano-2-phenylpropanal
Benzyl (B1604629) Bromide2-cyano-2,3-diphenylpropanal
4-Nitrofluorobenzene2-cyano-2-(4-nitrophenyl)-2-phenylacetaldehyde

This table is illustrative and based on the general reactivity of enolates. Specific yields and reaction conditions for these reactions with this compound would require experimental verification.

Michael Additions and Related Conjugate Additions

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. youtube.commasterorganicchemistry.com The (Z)-2-cyano-2-phenylethenolate anion, being a soft, resonance-stabilized nucleophile, is an excellent candidate for acting as a Michael donor. masterorganicchemistry.com It is expected to add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. youtube.com The reaction proceeds by the nucleophilic attack of the enolate's alpha-carbon on the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound (or a related structure). youtube.com

Table 2: Potential Michael Addition Reactions with this compound

Michael AcceptorProduct StructureProduct Name
Methyl vinyl ketone2-cyano-2-phenyl-5-oxohexanal
Acrylonitrile2-formyl-2,4-dicyano-2-phenylbutane
Diethyl maleateDiethyl 2-(1-cyano-1-formyl-1-phenylmethyl)succinate

This table illustrates potential Michael addition reactions. The regioselectivity and success of these reactions would need to be confirmed experimentally.

Cycloaddition Reactions (e.g., [2+2] cycloadditions, Diels-Alder type reactions)

The participation of the (Z)-2-cyano-2-phenylethenolate scaffold in cycloaddition reactions would likely involve its conversion to a neutral, reactive intermediate such as an enamine. Enamines are known to undergo various cycloaddition reactions, including [2+2] cycloadditions with electron-deficient alkenes and Diels-Alder type reactions. youtube.com For instance, the enamine derived from the corresponding aldehyde of the enolate could potentially react with a dienophile in a Diels-Alder reaction.

The nitrile group itself can, under certain conditions, participate in cycloadditions, acting as a dienophile or an enophile, although this is less common for unactivated nitriles. openstax.orgnih.gov Such reactions often require high temperatures or specific catalytic activation. nih.gov

Reactions Involving the Cyano Group

The cyano group of this compound is a key functional handle that can undergo a variety of transformations, further expanding the synthetic utility of this scaffold.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. This reaction initially forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. openstax.org This transformation provides a route to α-phenyl ketones from the (Z)-2-cyano-2-phenylethenolate scaffold.

Table 3: Illustrative Nucleophilic Additions to the Cyano Group

NucleophileIntermediateFinal Product
Methylmagnesium bromideIminomagnesium bromide1-phenyl-1-propanone
PhenyllithiumLithium imine saltBenzophenone

This table is based on the general reactivity of nitriles with organometallic reagents. The specific conditions would need to be optimized.

Hydrolysis and Other Functional Group Interconversions

The hydrolysis of nitriles is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comlibretexts.org Acid- or base-catalyzed hydrolysis of the cyano group in the (Z)-2-cyano-2-phenylethenolate system would proceed through an initial hydration to form an amide intermediate. lumenlearning.comchemistrysteps.com Under more forcing acidic or basic conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Careful control of reaction conditions, such as temperature and the concentration of acid or base, may allow for the isolation of the intermediate amide. youtube.com

Table 4: Potential Hydrolysis Products of the Cyano Group

Reaction ConditionsProduct StructureProduct Name
Mild acid or base2-carbamoyl-2-phenylacetaldehyde
Strong acid or base with heat2-formyl-2-phenylacetic acid

This table illustrates the expected products from the hydrolysis of the cyano group. The isolation of the amide would depend on the specific reaction conditions employed.

Oxygen-Centered Reactions

The oxygen atom of the (Z)-2-cyano-2-phenylethenolate anion possesses a significant partial negative charge, making it a nucleophilic center. Reactions at this site, primarily O-alkylation and O-acylation, lead to the formation of stable vinyl ether and vinyl ester derivatives, respectively. The hard nature of the oxygen atom favors reactions with hard electrophiles.

O-Alkylation and O-Acylation

O-alkylation and O-acylation of the (Z)-2-cyano-2-phenylethenolate scaffold provide access to a variety of substituted vinyl ethers and esters. The regioselectivity of the reaction (O- versus C-alkylation/acylation) is a critical aspect and can be controlled by several factors, including the nature of the counter-ion, the electrophile, the solvent, and the temperature. Generally, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and the use of hard alkylating or acylating agents favor the formation of the O-substituted product.

O-Alkylation: The reaction of this compound with alkyl halides or other alkylating agents can yield (Z)-2-cyano-2-phenylethenyl ethers. The choice of the alkylating agent is crucial; "hard" electrophiles like dimethyl sulfate (B86663) or methyl iodide in the presence of a non-coordinating counter-ion tend to favor O-alkylation. The resulting vinyl ethers are valuable precursors for further synthetic transformations.

O-Acylation: The acylation of the enolate with acylating agents such as acyl chlorides or anhydrides leads to the formation of (Z)-2-cyano-2-phenylethenyl esters. Similar to alkylation, hard acylating agents and conditions that promote the dissociation of the ion pair will favor O-acylation. These vinylic esters are of interest in organic synthesis and can participate in various cycloaddition and rearrangement reactions.

ElectrophileReagent/ConditionsProduct TypeTypical Yield (%)
Methyl IodideNaH, DMFO-Alkylation60-75
Benzyl BromideK2CO3, AcetoneO-Alkylation55-70
Acetyl ChlorideEt3N, CH2Cl2O-Acylation70-85
Benzoyl ChloridePyridine (B92270)O-Acylation75-90

Table 1: Representative O-Alkylation and O-Acylation Reactions of the (Z)-2-cyano-2-phenylethenolate Scaffold. Yields are estimated based on analogous reactions.

Rearrangement Reactions Involving Oxygen

The vinyl ether and ester derivatives obtained from O-alkylation and O-acylation can undergo various rearrangement reactions. One of the most significant is the Claisen rearrangement, which is characteristic of allyl vinyl ethers. libretexts.org

If an allyl group is introduced via O-alkylation to form allyl (Z)-2-cyano-2-phenylethenyl ether, this substrate would be poised to undergo a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement upon heating. libretexts.org This concerted pericyclic reaction would lead to the formation of a C-allylated product, specifically 2-allyl-2-phenyl-3-oxopropanenitrile. The reaction proceeds through a cyclic, six-membered transition state. libretexts.org The presence of the cyano and phenyl groups on the double bond can influence the energetics and stereochemical outcome of the rearrangement.

Synthesis of Substituted (Z)-2-cyano-2-phenylethenolate Derivatives

The (Z)-2-cyano-2-phenylethenolate scaffold can be incorporated into a wide array of more complex molecules. The synthesis of these derivatives often starts from precursors like phenylacetonitrile (B145931) or involves the in-situ generation of the enolate followed by reaction with a suitable electrophile.

One common strategy involves the Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), followed by further transformations. For instance, the condensation of benzaldehyde (B42025) with ethyl cyanoacetate in the presence of a base yields ethyl (Z)-2-cyano-3-phenylacrylate. This derivative can then be hydrolyzed and decarboxylated to afford cinnamonitrile (B126248) derivatives or can be used as a Michael acceptor.

Another approach is the direct functionalization of phenylacetonitrile. The methylene group is sufficiently acidic to be deprotonated by a variety of bases, generating the corresponding carbanion, which is in equilibrium with the enolate. This nucleophile can then react with a range of electrophiles to introduce substituents at the alpha-position. While this often leads to C-substituted products, careful selection of reagents can favor O-substitution, as discussed previously.

The synthesis of heterocyclic compounds containing the (Z)-2-cyano-2-phenylethenyl moiety is also an active area of research. For example, the reaction of the enolate or its precursors with bifunctional reagents can lead to the formation of substituted pyridines, pyrimidines, or other heterocyclic systems.

Starting Material(s)Reagent(s)Product Class
Phenylacetonitrile, BenzaldehydePiperidine (B6355638), EtOHSubstituted Cinnamonitrile
Ethyl Cyanoacetate, BenzaldehydeNH4OAc, Acetic AcidSubstituted Cyanoacrylate
Phenylacetonitrile, CS2, Alkyl HalideBaseKetene Dithioacetal
(Z)-2-cyano-2-phenylethenolate, EpichlorohydrinBaseGlycidyl Ether Derivative

Table 2: Synthetic Routes to Substituted (Z)-2-cyano-2-phenylethenolate Derivatives.

Coordination Chemistry of the Z 2 Cyano 2 Phenylethenolate Anion

Ethenolate Anion as a Ligand in Metal Complexes

The (Z)-2-cyano-2-phenylethenolate anion possesses multiple potential donor atoms, including the oxygen of the enolate, the nitrogen of the cyano group, and the carbon atoms of the ethenyl and phenyl groups. This multifunctionality suggests that it could act as a versatile ligand in metal complexes.

Synthesis of Transition Metal Complexes with (Z)-2-cyano-2-phenylethenolate

While specific synthetic procedures for transition metal complexes of (Z)-2-cyano-2-phenylethenolate are not documented, general methods for the synthesis of metal ethenolates can be considered. A common route involves the deprotonation of the corresponding β-dicarbonyl or related active methylene (B1212753) compound by a suitable base in the presence of a metal salt. For instance, reacting sodium (Z)-2-cyano-2-phenylethenolate with a transition metal halide in an appropriate solvent could potentially lead to the formation of the desired complex.

Studies on related systems, such as the synthesis of metal complexes with ethyl cyano (2-methyl carboxylate phenyl azo acetate), have demonstrated the formation of octahedral complexes with various transition metals like Co(II), Ni(II), and Cu(II). uobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iq These syntheses typically involve the reaction of the ligand with the corresponding metal chloride in a suitable solvent. uobaghdad.edu.iquobaghdad.edu.iqrdd.edu.iq

Characterization of Coordination Modes (e.g., O-bound, C-bound, η²-bound)

The coordination of the (Z)-2-cyano-2-phenylethenolate anion to a metal center could occur through several modes, dictated by the nature of the metal ion, the solvent, and the presence of other ligands.

O-bound (Monodentate): The negatively charged oxygen atom of the enolate is a hard donor and would be expected to coordinate readily to hard metal ions.

N-bound (Monodentate): The nitrogen atom of the cyano group, a softer donor, could coordinate to softer metal ions. The cyano group is known to act as a versatile ligand, capable of both σ-donation and π-acceptance. scielo.org.zaresearchgate.netwikipedia.org

O,N-Chelation (Bidentate): The anion could potentially form a chelate ring by coordinating through both the enolate oxygen and the cyano nitrogen.

η²-bound: The carbon-carbon double bond could engage in π-coordination with a metal center, particularly with electron-rich, low-valent metals.

Bridging Modes: The cyano group is well-known to act as a bridging ligand between two metal centers (M-C≡N-M'). scielo.org.zaresearchgate.net The enolate oxygen could also potentially bridge two metal centers.

The characterization of these coordination modes would rely on techniques such as X-ray crystallography for definitive structural elucidation, and spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to infer the binding mode. For example, a shift in the C≡N stretching frequency in the IR spectrum upon coordination would indicate the involvement of the cyano group.

Electronic and Structural Effects of Metal Coordination

The coordination of the (Z)-2-cyano-2-phenylethenolate anion to a metal center is expected to induce significant electronic and structural changes in both the ligand and the metal complex.

Electronic Effects: Coordination would alter the electron distribution within the ligand. For instance, O-coordination would likely decrease the electron density on the oxygen atom and influence the conjugation of the π-system. The electronic properties of the metal center, such as its redox potential and Lewis acidity, would also be modulated by the ligand's donor strength. fiveable.me

Investigations into Ionic Liquid Formulations where the Anion is (Z)-2-cyano-2-phenylethenolate

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties are highly dependent on the nature of both the cation and the anion. ncsu.edursc.org The anion plays a crucial role in determining properties like viscosity, conductivity, and solubility. nih.gov

While there is no specific research on ionic liquids formulated with the (Z)-2-cyano-2-phenylethenolate anion, the presence of the cyano group suggests some potential characteristics. Cyano-containing anions are known to influence the properties of ionic liquids, often leading to lower viscosities and higher conductivities. nih.gov The bulky and asymmetric nature of the (Z)-2-cyano-2-phenylethenolate anion might also contribute to a low melting point by disrupting crystal lattice formation. The synthesis of such an ionic liquid could potentially be achieved through an anion exchange reaction with a suitable precursor salt, a common method for preparing new ionic liquids. rsc.org

Potential in Homogeneous Catalysis with Ethenolate-Derived Complexes

Metal complexes derived from ethenolate ligands have shown potential in various catalytic applications. The ability of the ligand to be modified electronically and sterically allows for the fine-tuning of the catalyst's activity and selectivity. nih.govrsc.org

Complexes of (Z)-2-cyano-2-phenylethenolate could potentially be active in several areas of homogeneous catalysis:

C-C Coupling Reactions: The well-defined coordination sphere and tunable electronic properties could make these complexes suitable for cross-coupling reactions.

Hydrogenation and Isomerization: Transition metal complexes are widely used for the hydrogenation and isomerization of unsaturated substrates. libretexts.org The electronic environment provided by the ethenolate ligand could influence the reactivity of the metal center in these transformations.

Polymerization: Some metal complexes are active catalysts for the polymerization of olefins. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Stereospecific Synthetic Methodologies

The stereocontrolled synthesis of highly functionalized molecules is a cornerstone of modern organic chemistry. For sodium (Z)-2-cyano-2-phenylethenolate, the development of stereospecific synthetic methodologies is a crucial area for future research.

One promising avenue is the use of chiral catalysts in the synthesis of the ethenolate or its precursors. For instance, asymmetric hydrogenation of a suitable precursor, such as an ynone, could provide a stereoselective route to the desired (Z)-isomer. Research in the asymmetric hydrogenation of related α,β-unsaturated cyano-substituted esters has shown excellent enantioselectivities using rhodium complexes with chiral phosphine (B1218219) ligands. nih.govresearchgate.net A similar approach could be envisioned for the synthesis of chiral derivatives of this compound.

Another area of exploration is the stereoselective alkylation of the enolate itself. Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. masterorganicchemistry.comlibretexts.org Controlling the stereochemistry of the C-alkylation is a significant challenge. The use of chiral auxiliaries or chiral Lewis acids could be investigated to induce facial selectivity in the reaction of the enolate with electrophiles. nih.govresearchgate.net Studies on the stereoselective alkylation of other enolates have demonstrated the feasibility of this approach. thieme-connect.comacs.org

The development of these methodologies would open the door to the synthesis of a wide range of enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Probes for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is essential for the optimization of existing synthetic methods and the development of new ones. For reactions involving this compound, advanced spectroscopic techniques could provide invaluable real-time mechanistic insights.

In-situ infrared (IR) spectroscopy is a powerful tool for monitoring the concentrations of reactants, intermediates, and products in real-time. nih.govspiedigitallibrary.orgacs.org This technique could be used to study the formation of the enolate, as well as its subsequent reactions. The characteristic nitrile and carbonyl stretching frequencies would serve as sensitive probes of the electronic environment around these functional groups, providing information about the bonding and reactivity of the enolate. youtube.comoptica.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for mechanistic studies. numberanalytics.communi.cze-bookshelf.de Real-time NMR monitoring could be used to follow the course of reactions involving the ethenolate, providing detailed information about the structure and dynamics of the species in solution. nih.govmpg.de For example, it could be used to determine the geometry of the enolate (E vs. Z) and to study its aggregation state in different solvents.

The data obtained from these advanced spectroscopic studies would be crucial for understanding the factors that control the reactivity and selectivity of this compound, paving the way for the rational design of more efficient and selective synthetic transformations.

High-Throughput Screening for New Reactivity Patterns

High-throughput screening (HTS) is a powerful strategy for the rapid discovery of new reactions and catalysts. youtube.comyoutube.com This approach could be applied to this compound to explore its reactivity with a wide range of electrophiles and to identify new catalysts for its transformations.

An HTS campaign could be designed to screen a library of diverse electrophiles against the ethenolate under a variety of reaction conditions. This would allow for the rapid identification of new reactivity patterns and the discovery of novel carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Furthermore, HTS could be used to screen libraries of catalysts, such as Lewis acids or organocatalysts, for their ability to promote new reactions of the ethenolate or to improve the efficiency and selectivity of known reactions. acs.orgnih.gov The data from these screens could be used to develop new catalytic systems for the synthesis of complex molecules from this simple building block.

The application of HTS to the study of this compound has the potential to dramatically accelerate the discovery of its synthetic utility.

Exploration of Ethenolate Anion in Supramolecular Assemblies

The unique structure of the (Z)-2-cyano-2-phenylethenolate anion, with its combination of a delocalized negative charge, a nitrile group, and a phenyl ring, makes it an interesting candidate for use in supramolecular chemistry. acs.org The enolate could participate in a variety of non-covalent interactions, including ion-pairing, hydrogen bonding (through the nitrile nitrogen), and π-stacking (through the phenyl ring).

Future research could focus on the design and synthesis of supramolecular assemblies based on this ethenolate. For example, the enolate could be used as a guest molecule in a host-guest complex, or it could be used as a building block for the self-assembly of larger, more complex structures. The ability to control the self-assembly process through the careful design of the ethenolate and its environment could lead to the development of new materials with interesting optical, electronic, or catalytic properties.

The exploration of the supramolecular chemistry of this compound represents a largely unexplored frontier with the potential for significant discoveries.

Computational Prediction of Novel Reactivity and Selectivity in Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. nih.govresearchgate.net DFT calculations could be used to gain a deeper understanding of the electronic structure and reactivity of this compound.

For example, DFT could be used to:

Calculate the relative energies of the (E) and (Z) isomers of the enolate.

Model the transition states for its reactions with various electrophiles, providing insights into the origins of its regioselectivity and stereoselectivity. organic-chemistry.orgnih.gov

Predict the structures and properties of its supramolecular assemblies.

The insights gained from these computational studies would be invaluable for guiding experimental work and for the rational design of new synthetic methods and materials based on this versatile enolate.

The following table provides an illustrative example of the type of data that could be generated from DFT calculations on the reactivity of this compound with a model electrophile.

ReactantProductTransition State Energy (kcal/mol)Reaction Energy (kcal/mol)
This compound + Methyl Iodide(Z)-2-cyano-3-phenylbut-2-enenitrile15.2-10.5
This compound + Methyl Iodide1-methoxy-1-phenyl-2-cyanoethene20.8-5.3
This is a hypothetical data table for illustrative purposes.

Such computational data can help in predicting the favored reaction pathway and understanding the factors that govern the selectivity.

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